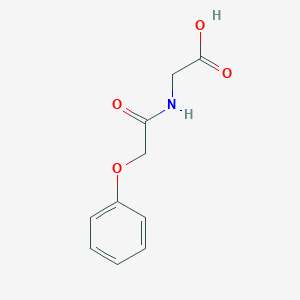

N-(phenoxyacetyl)glycine

Descripción general

Descripción

N-(phenoxyacetyl)glycine is an organic compound with the molecular formula C10H11NO4. It is also known by other names such as [(phenoxyacetyl)amino]acetic acid and 2-(2-phenoxyacetamido)acetic acid This compound is a derivative of glycine, where the amino group is substituted with a phenoxyacetyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(phenoxyacetyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with phenoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the phenoxyacetyl chloride being added dropwise to a solution of glycine and sodium hydroxide, followed by stirring at room temperature until the reaction is complete.

Another method involves the use of phenoxyacetic acid and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method also proceeds under mild conditions, with the reactants being mixed and stirred at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(phenoxyacetyl)glycine undergoes various chemical reactions, including:

Oxidation: The phenoxyacetyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

N-(phenoxyacetyl)glycine serves as a reagent in organic reactions, contributing to the synthesis of more complex molecules. It is particularly useful in the development of new chemical entities due to its ability to participate in various reaction mechanisms, such as nucleophilic substitution and acylation.

Research indicates that this compound may exhibit biological activities that warrant further investigation:

- Anti-inflammatory Properties : Studies have shown that derivatives of phenoxyacetic acid, including this compound, possess anti-inflammatory effects. This suggests potential therapeutic applications in managing inflammatory diseases .

- Interaction with Biomolecules : The compound is being studied for its interactions with proteins and enzymes, which could lead to insights into its mechanism of action at the cellular level.

Pharmaceutical Development

Ongoing research is exploring this compound as a precursor for drug development:

- Therapeutic Potential : The compound's structural features may allow it to act as a scaffold for designing new drugs targeting specific biological pathways. Its derivatives have been evaluated for analgesic and anti-cancer activities .

Case Study 1: Anti-inflammatory Activity

A study conducted on phenoxyacetic acid derivatives demonstrated that certain modifications enhance their anti-inflammatory properties. The findings suggest that compounds like this compound could be developed into effective treatments for conditions such as arthritis or other inflammatory disorders.

Case Study 2: Drug Development

Research focusing on the pharmacological profiles of phenoxyacetic acid derivatives highlighted their potential as analgesics. This compound's ability to modulate pain pathways positions it as a promising candidate for further drug development aimed at pain management .

Mecanismo De Acción

The mechanism by which N-(phenoxyacetyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The phenoxyacetyl group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects .

Comparación Con Compuestos Similares

N-(phenoxyacetyl)glycine can be compared with other glycine derivatives such as N-phenylglycine and N-benzoylglycine. While all these compounds share a common glycine backbone, the substituents on the amino group significantly influence their chemical properties and applications .

N-phenylglycine: Known for its use as a co-initiator in photopolymerization reactions.

N-benzoylglycine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

Actividad Biológica

N-(phenoxyacetyl)glycine is a compound of interest due to its potential biological activities and implications in various fields such as pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, metabolic pathways, and effects on biological systems.

Chemical Structure and Synthesis

This compound is an N-acylated derivative of glycine, characterized by the presence of a phenoxyacetyl group attached to the amino acid glycine. The synthesis typically involves the reaction of phenoxyacetic acid with glycine, often facilitated by acylation reactions using coupling agents or catalysts.

Metabolic Pathways

The metabolism of this compound can be understood through its relationship with glycine metabolism. Glycine is a non-essential amino acid involved in various metabolic processes, including protein synthesis and neurotransmission. The presence of the phenoxyacetyl group may influence the compound's bioavailability and interaction with metabolic enzymes.

Enzymatic Activity

- Glycine N-acyltransferase : This enzyme catalyzes the transfer of acyl groups to glycine, forming various N-acylglycines. The specificity of this enzyme for different acyl groups can affect the biological activity of this compound.

- Hydrolysis : this compound may undergo hydrolysis to release glycine and phenoxyacetic acid, both of which have their own biological activities.

Biological Activities

This compound exhibits several biological activities that are relevant in pharmacological contexts:

- Anti-inflammatory Effects : Similar to other N-acylglycines, it may demonstrate anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

- Neuroprotective Properties : Glycine is known for its role as an inhibitory neurotransmitter. The modified structure of this compound may enhance or alter its neuroprotective effects.

- Antioxidant Activity : Compounds derived from glycine have been reported to exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various N-acylated amino acids, including this compound, in models of neurodegeneration. Results indicated that this compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.

Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms of this compound showed that it effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests a promising role for this compound in managing inflammatory conditions.

Data Table: Biological Activities Comparison

| Compound | Anti-inflammatory | Neuroprotective | Antioxidant |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Glycine | Moderate | Yes | Yes |

| Acetylcysteine | Yes | Moderate | Yes |

Propiedades

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.